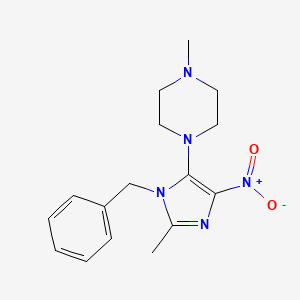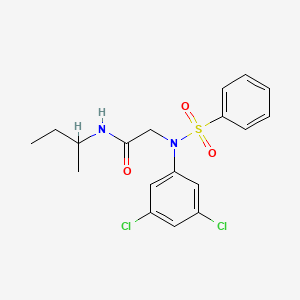![molecular formula C20H31N3O B4935861 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol, also known as MK-212, is a selective agonist for the serotonin 5-HT2C receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various areas of medicine.
Mecanismo De Acción
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol selectively activates the serotonin 5-HT2C receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of this receptor results in the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in mood regulation and cognitive function. Additionally, this compound has been shown to reduce food intake and body weight in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has several advantages for lab experiments. It is a selective agonist for the serotonin 5-HT2C receptor, which allows for the specific activation of this receptor without affecting other receptors. Additionally, this compound has been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications.
However, there are also some limitations to using this compound in lab experiments. The compound has a short half-life, which can make it difficult to administer and study. Additionally, the effects of this compound can vary depending on the species and strain of animal used, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol. One area of interest is its potential therapeutic applications in psychiatry, particularly in the treatment of anxiety and depression. Additionally, this compound has been found to have anti-obesity effects, which could be further explored in the development of new weight loss medications.
Another potential future direction is the study of the molecular mechanisms underlying the effects of this compound. Understanding the signaling pathways involved in the activation of the serotonin 5-HT2C receptor could provide insights into the development of new drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of medicine. It selectively activates the serotonin 5-HT2C receptor, resulting in various biochemical and physiological effects on the body. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.
Métodos De Síntesis
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol can be synthesized by reacting 1-methyl-1H-indole-3-carboxaldehyde with isobutylamine and piperazine in the presence of ethanol. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol has been studied extensively for its potential therapeutic applications in various areas of medicine, including psychiatry, neurology, and gastroenterology. It has been shown to have anxiolytic, antidepressant, and anti-obesity effects in animal models. Additionally, this compound has been found to improve cognitive function and memory in rodents.
Propiedades
IUPAC Name |
2-[4-[(1-methylindol-3-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16(2)12-23-10-9-22(15-18(23)8-11-24)14-17-13-21(3)20-7-5-4-6-19(17)20/h4-7,13,16,18,24H,8-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGIVTRYUGCJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)

![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)


![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)
![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![4-{4-[(E)-(3,4-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B4935867.png)
![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)